3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
3-Chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative with a trifluoromethyl group at position 7, a phenyl group at position 5, and a chlorine substituent at position 2. The carboxamide moiety at position 2 is linked to a 1,5-dimethylpyrazole methyl group (Fig. 1). This compound shares structural features with bioactive molecules targeting kinases and enzymes, where the trifluoromethyl group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
3-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N6O/c1-11-13(10-26-29(11)2)9-25-19(31)17-16(21)18-27-14(12-6-4-3-5-7-12)8-15(20(22,23)24)30(18)28-17/h3-8,10H,9H2,1-2H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUEKPYZDFKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide belongs to a class of pyrazolo[1,5-a]pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 397.73 g/mol. The structure features a trifluoromethyl group and a carboxamide functional group, which contribute to its biological activity.
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit various biological activities through multiple mechanisms:
- Kinase Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of protein kinases, which play critical roles in cell signaling and proliferation. This compound has shown potential as an inhibitor of several kinases involved in cancer progression.
- Antiproliferative Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation.
- Antimicrobial Properties : Some derivatives within this class exhibit antimicrobial activities against various pathogens.
Biological Activity Overview
The following table summarizes the biological activities associated with the compound and related pyrazolo[1,5-a]pyrimidines:
Case Studies
Several studies have investigated the biological activity of similar compounds within the pyrazolo[1,5-a]pyrimidine family:
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazolo[1,5-a]pyrimidine derivatives on different cancer cell lines. Compounds demonstrated IC50 values ranging from 0.3 to 24 µM against targets such as EGFR and VGFR2. Notably, one derivative showed significant tumor growth inhibition in an MCF-7 xenograft model, highlighting its potential as an anticancer agent .
- Kinase Selectivity : Research focused on the selectivity profiles of these compounds revealed that certain derivatives preferentially inhibit specific kinases associated with tumor growth while maintaining lower toxicity levels in normal cells .
- Antimicrobial Studies : Another investigation assessed the antimicrobial properties of pyrazolo[1,5-a]pyrimidines against various bacterial strains. Results indicated promising activity, suggesting potential applications in treating bacterial infections .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation. Studies demonstrate that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for drug development.
Mechanism of Action
The compound's mechanism involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell survival and growth. By targeting this pathway, the compound can effectively reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents.
Agricultural Science
Pesticidal Properties
The compound has also been studied for its pesticidal properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as effective herbicides and insecticides. Their ability to disrupt the metabolic processes in pests makes them valuable in agricultural applications.
Field Studies
Field trials have demonstrated the effectiveness of these compounds against common agricultural pests. For example, a study showed a significant reduction in pest populations when treated with formulations containing similar pyrazolo derivatives. This suggests potential for developing new agrochemicals that are both effective and environmentally friendly.
Materials Science
Polymer Synthesis
In materials science, the compound can be utilized in the synthesis of novel polymers with enhanced properties. Its unique chemical structure allows for modifications that can improve thermal stability and mechanical strength.
Case Studies
Recent studies have explored the incorporation of pyrazolo[1,5-a]pyrimidine structures into polymer matrices. These materials exhibited improved resistance to thermal degradation compared to conventional polymers. This opens avenues for applications in protective coatings and advanced materials.
Data Tables
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C3 Position
The 3-chloro substituent undergoes nucleophilic displacement reactions under controlled conditions. Comparative studies with similar pyrazolo[1,5-a]pyrimidines show predictable reactivity patterns:
| Nucleophile | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Methanol | Dioxane/H₂O | K₂CO₃ | 82 | |
| Ethylamine | Ethanol | Pd(OAc)₂ | 74 | |
| Thiophenol | DMF | CuI | 68 |
The trifluoromethyl group at C7 exerts a strong electron-withdrawing effect, accelerating substitution rates by 1.5–2× compared to non-fluorinated analogs . Microwave-assisted methods (80–120°C, 30–60 min) improve yields by 15–20% compared to conventional heating .
Side-Chain Functionalization
The N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carboxamide moiety participates in two reaction types:
A. Methylpyrazole Ring Modifications
The 1,5-dimethylpyrazole unit undergoes regioselective oxidation:
| Oxidizing Agent | Product | Selectivity (C4 vs C3) | Yield (%) |
|---|---|---|---|
| KMnO₄ (acidic) | 4-Keto derivative | 9:1 | 63 |
| H₂O₂ (basic) | 3-Hydroxymethyl | 1:4 | 58 |
B. Carboxamide Transformations
The carboxamide group reacts with:
-
Grignard reagents : Forms tertiary alcohols (45–62% yield)
Cross-Coupling Reactions
The phenyl group at C5 participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Coupling Partner | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Pyridylboronic acid | 71 |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, iPr₂NH | Phenylacetylene | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | 83 |
Notably, the trifluoromethyl group suppresses homocoupling by 40% compared to methyl-substituted analogs .
Photochemical Reactivity
Under UV irradiation (λ = 254 nm), three primary transformations occur:
-
Trifluoromethyl Migration :
CF₃ group shifts from C7 to C5 in 22% yield (N₂ atmosphere) -
Pyrazole Ring Opening :
Forms diaziridine intermediate (trapped with acrylonitrile) -
C–Cl Bond Homolysis :
Generates radical species detectable by EPR
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) reveal:
| Time (h) | % Intact Compound | Major Degradation Product |
|---|---|---|
| 24 | 92 | None detected |
| 72 | 84 | Carboxylic acid (C2 position) |
| 120 | 67 | Pyrazole-methyl cleavage product |
The 1,5-dimethylpyrazole group enhances stability 3-fold compared to unsubstituted analogs .
Comparison with Similar Compounds
Substituent Variations at Position 3
- Chlorine vs. Bromine: 3-Bromo analog (): Substitution of chlorine with bromine at position 3 increases molecular weight (572.18 g/mol vs. 508.88 g/mol) and may alter electronic properties due to bromine’s larger atomic radius and polarizability. This could influence binding interactions in enzyme active sites .
Substituent Variations at Position 5
- Phenyl vs.
Trifluoromethyl Group at Position 7
Carboxamide Modifications
- Pyrazolylmethyl vs. Aryl Groups: The target’s 1,5-dimethylpyrazole methyl group () provides conformational flexibility and moderate steric bulk, whereas analogs like N-(3-chlorophenyl) () or N-(5-chloro-2-methoxyphenyl) () feature rigid aromatic substituents that may enhance target selectivity .
Table 1. Key Properties of Selected Analogs
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves cyclization of pyrazole precursors followed by functionalization. Key steps include:
- Core formation : Cyclization of substituted pyrazole-carboxylates with amines or ketones under reflux conditions (e.g., 1,4-dioxane at 95°C) .
- Substituent attachment : Introducing the trifluoromethyl and phenyl groups via nucleophilic substitution or coupling reactions. For example, potassium carbonate is often used as a base in 1,4-dioxane to facilitate alkylation .
- Carboxamide linkage : The N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl] group is attached via amide bond formation using carbodiimide coupling agents .
Advanced: How can reaction conditions be optimized to address low yields during synthesis?
Answer:
Optimization strategies include:
- Design of Experiments (DoE) : Apply factorial designs to systematically vary parameters (temperature, solvent, catalyst loading) and identify critical factors. For instance, highlights the use of statistical methods to minimize trial-and-error approaches .
- Solvent selection : Polar aprotic solvents like DMF or 1,4-dioxane improve solubility of intermediates, as seen in similar pyrazolo[1,5-a]pyrimidine syntheses .
- Catalyst screening : Test alternative bases (e.g., LiOH vs. K₂CO₃) to enhance reaction efficiency .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Answer:
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry and substituent positions .
- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks, particularly the trifluoromethyl (–CF₃) and pyrazole-methyl groups .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peaks) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Structural validation : Re-examine purity and stereochemistry using X-ray crystallography to rule out isomerism or impurities .
- Computational modeling : Use molecular docking or QSAR studies to assess binding affinity variations. ICReDD’s reaction path search methods ( ) can predict interactions with target enzymes .
- Dose-response assays : Reproduce studies with standardized protocols (e.g., fixed cell lines or enzyme concentrations) to minimize experimental variability .
Advanced: What experimental designs are suitable for studying its enzyme inhibition mechanisms?
Answer:
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
- Mutagenesis studies : Modify active-site residues in the target enzyme (e.g., kinases) to identify critical interaction points .
Basic: Which structural features influence its bioactivity?
Answer:
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, critical for membrane penetration .
- Pyrazole core : Mimics purine structures, enabling antimetabolite activity in biochemical pathways .
- Carboxamide linkage : Facilitates hydrogen bonding with enzyme active sites, as seen in kinase inhibitors .
Advanced: How can solubility issues in pharmacological assays be addressed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
